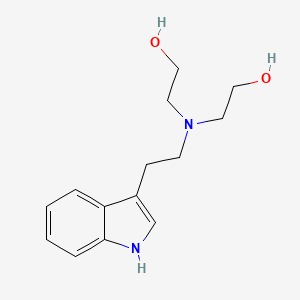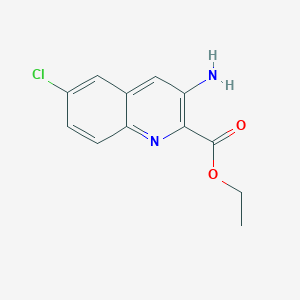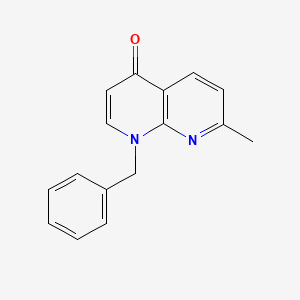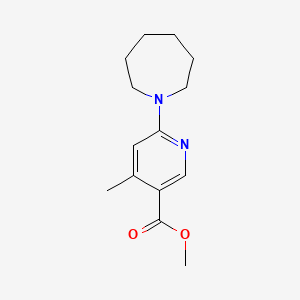
2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is found in various alkaloids, neurotransmitters, and plant hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol typically involves the reaction of tryptamine with diethanolamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety can participate in electrophilic substitution reactions, which are common for aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is significant in studying neurotransmitters and other biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone that regulates sleep, also derived from tryptamine.
Uniqueness
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is unique due to its combination of the indole moiety with diethanolamine, providing distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
7144-26-5 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C14H20N2O2/c17-9-7-16(8-10-18)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15,17-18H,5-10H2 |
InChI Key |
IJOXEECEQJEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)


![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)



![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)


![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)

